1-[(3-Chlorophenyl)methyl]piperidin-3-amine
Description
1-[(3-Chlorophenyl)methyl]piperidin-3-amine is a piperidine derivative featuring a 3-chlorobenzyl substituent at the 1-position and an amine group at the 3-position of the piperidine ring. This structural motif is common in medicinal chemistry due to piperidine's versatility in modulating biological activity. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding interactions, while the amine group provides a site for further functionalization or hydrogen bonding .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIQDMQUUXQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]piperidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the amine and aromatic moieties:
a. Amine Oxidation
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Reagents : KMnO₄ (acidic/basic), CrO₃ (acetic acid)
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Products : Ketones (via α-C oxidation) or carboxylic acids (under vigorous conditions).
b. Aromatic Ring Oxidation
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Reagents : Ru(III)-catalyzed KMnO₄ (alkaline conditions)
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Products : Chlorobenzene and L-alanine derivatives via C–N bond cleavage (observed in structurally analogous compounds) .
Table 1: Kinetic Parameters for Ru(III)-Catalyzed Oxidation
| Parameter | Value | Conditions |
|---|---|---|
| Stoichiometry (Substrate:Oxidant) | 1:4 | Alkaline medium, 303 K |
| ΔH‡ (kJ/mol) | 58.2 | Ionic strength = 0.01 mol/dm³ |
| ΔG‡ (kJ/mol) | 92.4 | [Ru(III)] = 1.5 × 10⁻⁴ M |
| ΔS‡ (J/K·mol) | -112.5 | Pseudo-first-order kinetics |
Reduction Reactions
The amine and chlorophenyl groups participate in reduction:
a. Catalytic Hydrogenation
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Reagents : H₂/Pd-C, EtOH, 25–60°C
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Products : Saturated piperidine derivatives (secondary amine retained).
b. Chlorophenyl Group Reduction
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Reagents : LiAlH₄ or NaBH₄ (selective for C–Cl bond)
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Products : Dechlorinated toluene derivatives (theoretical; requires experimental validation).
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
Table 2: Substitution Reactions at the Chlorophenyl Group
| Nucleophile | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| NH₃ | Cu catalyst, 120°C, DMF | 3-Aminophenyl derivative | 68* |
| SH⁻ | K₂CO₃, DMSO, 80°C | Thiophenyl analog | 55* |
| OH⁻ | NaOH, H₂O/EtOH, reflux | Phenol derivative | 72* |
*Theoretical yields based on analogous chlorophenyl systems.
Mechanism :
NAS proceeds via a Meisenheimer complex intermediate in polar aprotic solvents, with rate dependence on nucleophile strength and leaving group ability (Cl⁻ > Br⁻ > F⁻) .
Acylation and Alkylation
The secondary amine participates in nucleophilic reactions:
a. Acylation
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Reagents : Acetyl chloride, Et₃N, CH₂Cl₂
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Products : N-Acetylpiperidine derivatives.
b. Alkylation
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Reagents : CH₃I, K₂CO₃, acetone
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Products : Tertiary amines (e.g., N-methyl derivatives).
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes:
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C–N Bond Homolysis : Generates piperidinyl and benzyl radicals, which recombine or abstract hydrogen .
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Cross-Coupling : With boronic acids via triplet-state intermediates (observed in related piperidines) .
Biological Interactions
Though not a direct chemical reaction, the compound modulates biological systems via:
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
Substituent Effects
- Piperidine vs. Imidazo-pyridine derivatives (e.g., ) further increase structural complexity and binding specificity.
- Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound differs from the 3,5-dichlorophenyl substitution in , which may improve binding affinity due to increased halogen bonding but reduce metabolic stability.
- Amine Functionalization : The free amine in the target compound contrasts with hydrochloride salts (e.g., ) or methylamine derivatives (e.g., ), which alter solubility and bioavailability.
Notes
Synthetic Challenges : Introducing the 3-chlorobenzyl group may require careful optimization of reaction conditions to avoid over-alkylation or side-product formation .
Pharmacological Potential: The lack of explicit activity data for the target compound underscores the need for further assays, leveraging insights from structurally related bioactive analogs .
Regulatory Considerations : Compounds with trifluoromethyl or dichlorophenyl groups (e.g., ) may face stricter toxicity evaluations compared to simpler chlorophenyl derivatives.
Biological Activity
1-[(3-Chlorophenyl)methyl]piperidin-3-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H19ClN2
- CAS Number : 1044766-81-5
- Molecular Weight : 236.76 g/mol
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its potential role as a ligand in receptor binding studies, particularly involving the cannabinoid CB1 receptor.
Interaction with CB1 Receptor
Research indicates that compounds structurally similar to this compound can act as inverse agonists at the cannabinoid CB1 receptor. The absence of certain functional groups significantly affects the binding affinity and biological activity of these compounds. For instance, studies have shown that modifications to the piperidine nitrogen or carboxamide oxygen can alter the compound's affinity for the receptor, impacting its efficacy as an inverse agonist .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Neuroprotective Potential
In a study evaluating compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), several analogs of this compound were found to possess significant inhibitory activity. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
Another investigation into the antimicrobial activity of various piperidine derivatives indicated that some compounds exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was noted as a contributing factor to this bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3-Chlorophenyl)methyl]piperidin-3-amine, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-chlorobenzaldehyde with piperidin-3-amine, followed by purification using column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Purity is typically validated via HPLC (C18 column, UV detection at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weight (expected [M+H]+: ~251.1). Residual solvents are quantified via gas chromatography (GC) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Use amber vials to shield from light. For handling, employ fume hoods, nitrile gloves, and lab coats. Safety data sheets (SDS) from suppliers like Kishida Chemical Co. recommend avoiding inhalation and skin contact due to potential neurotoxic or irritant properties .
Q. What are the key spectral signatures (NMR, IR) for confirming the structure of this compound?
- Methodological Answer : In ¹H NMR (CDCl₃), expect signals for the piperidine ring (δ 2.4–3.1 ppm, multiplet), aromatic protons from the 3-chlorophenyl group (δ 7.2–7.4 ppm, multiplet), and NH₂ protons (δ 1.8–2.1 ppm, broad singlet). Infrared (IR) spectroscopy should show N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹). Cross-validation with computational tools (e.g., ACD/Labs) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand choice, buffer pH). Use standardized protocols (e.g., competitive binding assays with [³H]-labeled ligands) and control for variables like membrane protein concentration. Compare results with structurally related compounds (e.g., m-CPP, a psychostimulant piperazine analog) to contextualize affinity trends. Meta-analyses of published data, accounting for species-specific receptor subtypes, are critical .
Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over time. Assess cytochrome P450 (CYP) inhibition potential using fluorogenic substrates (e.g., CYP3A4 with midazolam). For advanced metabolite identification, employ high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this scaffold?
- Methodological Answer : Systematically modify the piperidine ring (e.g., introduce methyl groups at C2/C4) or the chlorophenyl moiety (e.g., replace Cl with F or CF₃). Evaluate changes in lipophilicity (logP via shake-flask method) and binding to target receptors (e.g., serotonin or dopamine transporters). Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with binding pockets, guiding synthetic efforts .
Q. What strategies mitigate off-target effects when testing this compound in neuronal cell models?
- Methodological Answer : Conduct counter-screening against related GPCRs (e.g., 5-HT₂, adrenergic receptors) using calcium flux assays or β-arrestin recruitment. Employ CRISPR/Cas9 knockouts of suspected off-target receptors in neuronal cell lines. Pharmacological validation with selective antagonists (e.g., ketanserin for 5-HT₂A) helps isolate specific effects. Dose-response curves (IC₅₀/EC₅₀ comparisons) further clarify selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
